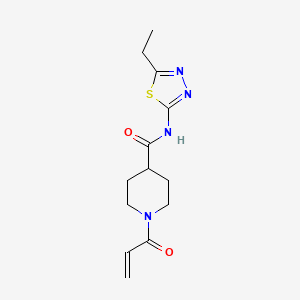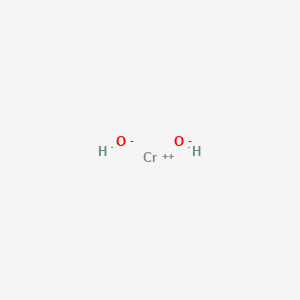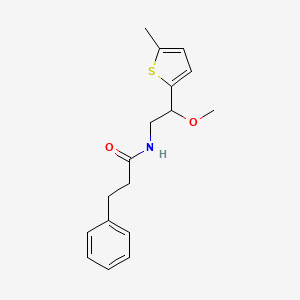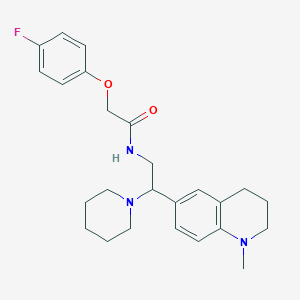![molecular formula C20H21N5O2S B2964496 5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-83-1](/img/structure/B2964496.png)
5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The compound 5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is part of a broader category of heterocyclic compounds that have been synthesized and characterized for various biological applications. For instance, Patel et al. (2015) synthesized novel heterocyclic compounds, including thiazolo[3,2-b][1,2,4]triazole derivatives, characterized by spectroscopic techniques like NMR, IR, and LC-MS, showing potential for antibacterial and antifungal activities Patel, H. S., Patel, G. K., & Shah, P. (2015). Similar work by Tozkoparan et al. (1999) focused on synthesizing thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones for anti-inflammatory applications Tozkoparan, B., Kılcıgilb, G., Ertanb, R., Ertana, M., Kelicen, P., & Demirdamar, R. (1999).
Electrochromic Properties
The structural variations within thiazolo[3,2-b][1,2,4]triazole frameworks have been explored for their electrochromic properties. Akpinar et al. (2013) synthesized thiazolothiazole-based copolymers with altered donor groups, highlighting their potential for electrochromic applications due to their multichromic properties and solution processability Akpinar, H., Udum, Y., & Toppare, L. (2013).
Antimicrobial and Antinociceptive Activities
Research by Başoğlu et al. (2013) into azole derivatives starting from furan-2-carbohydrazide demonstrated significant antimicrobial activities, indicating the potential therapeutic applications of these compounds Başoğlu, S., Yolal, M., Demirci, S., Demirbas, N., Bektaş, H., & Karaoglu, S. (2013). Furthermore, Selvam et al. (2012) synthesized thiazolopyrimidine derivatives with notable antinociceptive and anti-inflammatory properties, offering insights into the design of new therapeutic agents Selvam, T., Karthik, V., Palanirajan, V. K., & Ali, M. (2012).
作用機序
Target of Action
The primary target of 5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is the Adenosine A2A Receptor . This receptor plays a crucial role in many physiological states related to cardiovascular, immune, and neurological functions .
Mode of Action
The compound acts as an inverse agonist for the Adenosine A2A Receptor . It binds to the receptor with high affinity, exhibiting a Ki value of 8.62 nM, and demonstrates inverse agonist potency with an IC50 of 7.42 nM .
Biochemical Pathways
The Adenosine A2A Receptor is a G protein-coupled receptor that stimulates the production of cAMP via Gs proteins . By acting as an inverse agonist, this compound may reduce cAMP production, thereby affecting downstream signaling pathways .
Result of Action
Given its target and mode of action, it may influence a variety of physiological processes, potentially including those related to cardiovascular, immune, and neurological functions .
生化学分析
Biochemical Properties
5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with various biomolecules. This compound has been shown to interact with oxidoreductase enzymes, which are involved in redox reactions within cells . The interaction with these enzymes is primarily inhibitory, leading to a decrease in their activity. Additionally, this compound has been found to bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, particularly those involving the serotonin receptor . By acting as an antagonist to the serotonin receptor, it modulates neurotransmitter release and affects cellular communication. Furthermore, this compound has been observed to impact gene expression, leading to changes in the transcriptional activity of various genes . This modulation of gene expression can result in altered cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its catalytic activity. Additionally, this compound can induce conformational changes in proteins, affecting their function and stability . These molecular interactions are critical for the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is relatively high, with minimal degradation observed over time . Long-term studies have shown that the compound maintains its inhibitory effects on enzyme activity and cellular processes even after extended exposure . Some degradation products have been identified, which may have different biological activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as anxiolytic and antidepressant-like activities . At higher doses, toxic effects have been observed, including alterations in behavior and physiological functions . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The metabolism of this compound leads to the formation of various metabolites, some of which retain biological activity. The interaction with metabolic enzymes can also affect the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound is known to interact with membrane transporters, which aid in its uptake and distribution across cellular compartments . Additionally, binding proteins within the cytoplasm can influence the localization and accumulation of the compound, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it has been observed to accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . The targeting signals and post-translational modifications of the compound play a role in directing it to these specific compartments, influencing its activity and function .
特性
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c26-19-18(28-20-21-14-22-25(19)20)17(16-7-4-12-27-16)24-10-8-23(9-11-24)13-15-5-2-1-3-6-15/h1-7,12,14,17,26H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQGVPSIDKMWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=CO3)C4=C(N5C(=NC=N5)S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-1-((3AR,5S,6AR)-2,2-Dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethane-1,2-diol](/img/structure/B2964422.png)

![N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B2964424.png)
![Tert-butyl (2S)-2-[(2-aminoacetyl)amino]propanoate](/img/structure/B2964425.png)
![N-Methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2964426.png)


![Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2964431.png)
![N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-methoxybenzohydrazide](/img/structure/B2964432.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2964433.png)
